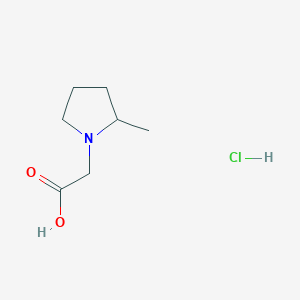

2-(2-Methylpyrrolidin-1-yl)acetic acid hydrochloride

Description

Chemical Name: 2-(2-Methylpyrrolidin-1-yl)acetic acid hydrochloride CAS No.: 1222197-40-1 Molecular Formula: C₇H₁₃NO₂·HCl Molecular Weight: 179.64 g/mol Structural Features:

Propriétés

IUPAC Name |

2-(2-methylpyrrolidin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-6-3-2-4-8(6)5-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLCYFWVCJRNCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222197-40-1 | |

| Record name | 1-Pyrrolidineacetic acid, 2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222197-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-methylpyrrolidin-1-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of the 2-Methylpyrrolidine Core

The preparation of the 2-methylpyrrolidine nucleus, a key structural element in the target compound, is commonly achieved via catalytic hydrogenation of 2-methylpyrroline. This step is crucial as it sets the stereochemistry and purity of the final product.

- Catalytic Hydrogenation :

- Starting Material: 2-methylpyrroline (commercially available).

- Catalyst: Platinum-based catalysts, such as platinum (IV) oxide or 5% platinum on carbon (Pt/C), are preferred for their efficiency and selectivity.

- Solvent: A mixture of ethanol and methanol in a volume ratio of approximately 2:1 to 3:1 is used to optimize solubility and reaction kinetics.

- Conditions: Ambient temperature under hydrogen atmosphere, typically for 10 to 48 hours.

- Outcome: High optical purity (≥50% enantiomeric excess) of (R)- or (S)-2-methylpyrrolidine can be obtained without isolating intermediates.

- Post-reaction: Catalyst removal by filtration and isolation of the product by standard organic workup (washing with brine, drying, and concentration).

Alkylation to Form 2-(2-Methylpyrrolidin-1-yl)acetic Acid

Following the synthesis of 2-methylpyrrolidine, the next step involves introducing the acetic acid moiety via alkylation.

-

- Reagents: 2-methylpyrrolidine is reacted with chloroacetic acid derivatives such as tert-butyl chloroacetate or methyl chloroacetate.

- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents (e.g., N-methylpyrrolidone) are used to facilitate nucleophilic substitution.

- Conditions: The reaction is conducted under nitrogen atmosphere at elevated temperatures ranging from 100 °C to 160 °C for 10 to 48 hours.

- Workup: The organic solution is washed with brine, dried, and concentrated to isolate the ester intermediate.

Hydrolysis and Salt Formation :

- The ester intermediate is hydrolyzed to the free acid using aqueous acidic conditions, typically hydrochloric acid.

- The resulting 2-(2-methylpyrrolidin-1-yl)acetic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.

- This step ensures the compound is isolated as a stable, crystalline hydrochloride salt suitable for further use.

Alternative Solvent-Free and Green Chemistry Approaches

While the above methods involve solvents and prolonged reaction times, recent advances have demonstrated solvent-free protocols for related compounds (e.g., imidazol-1-yl-acetic acid hydrochloride) that could be adapted to 2-(2-methylpyrrolidin-1-yl)acetic acid hydrochloride.

- Solvent-Free N-Alkylation :

- Direct reaction of the amine (e.g., imidazole analogs) with tert-butyl chloroacetate in the presence of a base without solvents.

- Advantages include reduced environmental impact, shorter reaction times, and simplified isolation by aqueous suspension and filtration.

- Hydrolysis and hydrochloride salt formation follow aqueous treatment and acidification steps.

Although this exact solvent-free method is reported for imidazole derivatives, it provides a promising template for more sustainable synthesis of this compound.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Solvent(s) | Temperature & Time | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Hydrogenation of 2-methylpyrroline | 2-methylpyrroline, Pt/C or PtO2 catalyst | Ethanol/Methanol (2:1) | Ambient, 10–48 h | High optical purity (≥50% ee) | Catalyst removed by filtration |

| N-Alkylation | 2-methylpyrrolidine + tert-butyl chloroacetate or methyl chloroacetate | DMF or NMP | 100–160 °C, 10–48 h | Good yield, ester intermediate | Requires inert atmosphere |

| Hydrolysis & Salt Formation | Acidic hydrolysis with HCl | Aqueous media | Ambient to reflux, variable | High purity hydrochloride salt | Final isolation as crystalline hydrochloride |

| Solvent-Free Protocol (Analogous) | Amine + tert-butyl chloroacetate + base | None | Moderate heating | High yield, environmentally friendly | Adaptable to 2-methylpyrrolidine derivatives |

Research Findings and Considerations

The platinum-catalyzed hydrogenation provides a scalable and commercially viable route to enantiomerically enriched 2-methylpyrrolidine, which is foundational for subsequent alkylation steps.

Alkylation using tert-butyl chloroacetate is preferred due to easier isolation of the tert-butyl ester intermediate, which can be hydrolyzed under mild conditions to the free acid.

Hydrochloride salt formation stabilizes the compound and enhances crystallinity, facilitating purification and storage.

Emerging solvent-free methods offer potential improvements in sustainability and process efficiency but require adaptation and validation for this specific compound.

Reaction parameters such as temperature, solvent choice, and reagent ratios critically influence yield, purity, and process scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methylpyrrolidin-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

The primary applications of 2-(2-Methylpyrrolidin-1-yl)acetic acid hydrochloride are in the treatment of various disorders related to the orexin system. Research indicates that it may serve as an antagonist for orexin receptors, which are implicated in several physiological processes.

Potential Therapeutic Uses

- Sleep Disorders : The compound shows promise in treating conditions like insomnia by modulating the orexinergic system.

- Anxiety Disorders : Its antagonistic properties may help alleviate anxiety symptoms by affecting neurotransmitter release.

- Addiction Disorders : There is potential for use in addiction treatment by influencing reward pathways in the brain.

- Cognitive Dysfunction : Research suggests possible benefits in cognitive enhancement or protection against neurodegeneration.

These applications stem from its ability to interact with orexin receptors, which play a crucial role in regulating arousal, wakefulness, and appetite.

Case Studies and Research Findings

Several studies have explored the efficacy of compounds similar to this compound:

- Orexin Receptor Antagonism : A study highlighted the dual antagonistic effects on orexin receptors, indicating potential for managing sleep-related disorders and anxiety .

- Pharmacokinetic Properties : Research into crystalline forms of similar compounds has shown improved bioavailability and stability, suggesting that this compound could benefit from similar enhancements .

- Behavioral Studies : Animal models have demonstrated that modulation of orexin signaling can significantly alter behaviors related to anxiety and addiction, supporting further investigation into this compound's therapeutic potential .

Mécanisme D'action

The mechanism of action of 2-(2-Methylpyrrolidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

The following compounds share structural motifs with 2-(2-methylpyrrolidin-1-yl)acetic acid hydrochloride but differ in substituents, stereochemistry, or functional groups:

Table 1: Structural and Functional Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |

|---|---|---|---|---|

| 2-(2-Methylpyrrolidin-1-yl)acetic acid·HCl | 1222197-40-1 | C₇H₁₃NO₂·HCl | 179.64 | 2-methylpyrrolidine, acetic acid hydrochloride salt |

| Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate·HCl | 27594-60-1 | C₁₃H₁₇NO₂·HCl | 255.7 | Phenyl group, methyl ester, pyrrolidine |

| [2-(Pyrrolidin-1-ylmethyl)phenoxy]-acetic acid·HCl | 1185057-92-4 | C₁₃H₁₆NO₃·HCl | 271.74 | Phenoxy group, pyrrolidinylmethyl substituent |

| 2-(3-Methylpyrrolidin-1-yl)acetic acid·HCl | 54202349 (CID) | C₇H₁₃NO₂·HCl | 179.64 | 3-methylpyrrolidine (positional isomer) |

| 2-(2-Oxopyrrolidin-1-yl)acetamide | N/A | C₆H₁₀N₂O₂ | 142.16 | Lactam (2-oxopyrrolidine), acetamide group |

Key Differences and Implications

Substituent Effects: Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate·HCl (CAS 27594-60-1) contains a phenyl group and methyl ester, increasing lipophilicity compared to the target compound. This enhances its utility in chromatographic analyses but reduces aqueous solubility . [2-(Pyrrolidin-1-ylmethyl)phenoxy]-acetic acid·HCl (CAS 1185057-92-4) features a phenoxy group, which may confer UV activity for spectroscopic detection. The extended aromatic system could also influence receptor-binding properties in biological studies .

Positional Isomerism: 2-(3-Methylpyrrolidin-1-yl)acetic acid·HCl (CID 54202349) is a positional isomer with the methyl group at the 3-position of the pyrrolidine ring.

Functional Group Variations :

Physicochemical and Application-Based Differences

Table 2: Comparative Physicochemical Data

| Property | 2-(2-Methylpyrrolidin-1-yl)acetic acid·HCl | Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate·HCl | 2-(3-Methylpyrrolidin-1-yl)acetic acid·HCl |

|---|---|---|---|

| Molecular Weight | 179.64 | 255.7 | 179.64 |

| Storage Conditions | -20°C | -20°C | Not reported |

| Purity | ≥98% | ≥98% | Not reported |

| Key Applications | Analytical standards | Forensic and research reference standards | Structural studies (crystallography) |

- Analytical Utility : The phenyl-containing analogue (CAS 27594-60-1) is preferred in forensic toxicology due to its detectability via mass spectrometry .

Activité Biologique

2-(2-Methylpyrrolidin-1-yl)acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

- Molecular Formula : C8H14ClN

- Molecular Weight : 163.66 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound is believed to modulate the activity of these targets through:

- Binding Affinity : The compound can bind to specific receptors, influencing their signaling pathways.

- Structural Interactions : The presence of the pyrrolidine ring allows for hydrogen bonding and hydrophobic interactions with target proteins.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects, particularly in models of anxiety and depression:

- Anxiolytic Activity : In animal models, the compound has shown potential in reducing anxiety-like behaviors. For instance, it was tested in a rat model of conditioned fear, demonstrating reduced fear responses (Furlong et al., 2009) .

- Antidepressant Effects : Chronic administration in mice resulted in antidepressant-like activity, as evidenced by behavioral tests measuring despair and anhedonia (Nollet et al., 2011) .

Cognitive Enhancement

Studies have suggested that this compound may enhance cognitive functions. In a rat model, it was observed to improve memory retention and learning capabilities (Dietrich & Jenck, 2010) . This suggests potential applications in treating cognitive impairments associated with various psychiatric disorders.

Preclinical Studies

Several preclinical studies have highlighted the efficacy of this compound:

- Conditioned Fear Model :

- Depression Model :

Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for 2-(2-Methylpyrrolidin-1-yl)acetic acid hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Starting materials : 2-Methylpyrrolidine and chloroacetic acid (or its derivatives).

- Reaction conditions : Conducted under basic conditions (e.g., NaOH or K₂CO₃) in polar solvents (water, ethanol) at 50–80°C. Acidification with HCl yields the hydrochloride salt .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to chloroacetic acid), solvent polarity, and temperature to maximize yield. Monitor via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm structural integrity (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm, acetic acid protons at δ 3.5–4.0 ppm).

- HPLC : Use C18 columns with UV detection (λ = 210–220 nm) for purity assessment (>98%). Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA .

- Mass spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~178.1 + HCl).

Q. How should researchers assess the compound’s stability under experimental storage conditions?

- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Analyze degradation via HPLC for impurities (e.g., hydrolysis products).

- Light sensitivity : Conduct photostability tests (ICH Q1B guidelines) using UV-vis exposure.

- Recommendation : Store in airtight, light-resistant containers at -20°C for long-term stability .

Advanced Research Questions

Q. How can computational methods enhance reaction design and mechanistic understanding?

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in nucleophilic substitution .

- Reaction path screening : Tools like ICReDD’s workflow integrate computational reaction databases (e.g., NIST) with experimental validation to optimize solvent/catalyst pairs .

- Machine learning : Train models on existing kinetic data to predict optimal pH and temperature ranges .

Q. What strategies resolve contradictions between experimental yield and purity data?

- Cross-validation : Replicate reactions with controlled variables (e.g., inert atmosphere, degassed solvents) to isolate confounding factors.

- Impurity tracking : Use HPLC-MS to identify byproducts (e.g., dimerization or oxidation products) and adjust reaction quenching protocols .

- Design of Experiments (DOE) : Apply factorial design to evaluate interactions between variables (e.g., temperature vs. stirring rate) .

Q. How can researchers optimize scalability while maintaining enantiomeric purity?

- Chiral resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) or enzymatic resolution methods.

- Continuous flow chemistry : Improve mixing efficiency and reduce racemization risks by controlling residence time and temperature gradients .

- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of enantiomeric excess .

Q. What advanced techniques are used for impurity profiling in pharmaceutical-grade batches?

- HPLC-MS/MS : Identify trace impurities (e.g., <0.1%) using high-resolution mass spectrometers.

- Spiking experiments : Compare retention times with synthesized impurity standards (e.g., EP/JP reference materials) .

- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (HCl), and thermal stress to generate degradation markers .

Q. How do solvent polarity and counterion selection impact crystallization efficiency?

- Solvent screening : Test binary mixtures (e.g., ethanol/water) to balance solubility and nucleation rates. Use Hansen solubility parameters for predictive modeling.

- Counterion effects : Compare hydrochloride vs. trifluoroacetate salts for crystal habit modification. Hydrochloride salts often yield higher melting points and better crystallinity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.